molecular formula C18H28N2O6 B4001034 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate

1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate

Cat. No.: B4001034
M. Wt: 368.4 g/mol
InChI Key: AIJGQLPWWHVFPE-UHFFFAOYSA-N
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Description

1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.19473662 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Compound Synthesis and Therapeutic Potential

  • Synthesis of Novel Compounds : Research has explored the synthesis of new heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural sources for potential anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Bioactivity and Antimicrobial Activities : Studies have been conducted on bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the potential of piperazine derivatives in treating viral infections (Romero et al., 1994). Additionally, some piperazine derivatives have been synthesized and screened for their antimicrobial activities, indicating moderate to good activities against test microorganisms (Bektaş et al., 2010).

  • Neuroprotection and Alzheimer's Disease Treatment : A novel compound designed for neuroprotective therapy for Alzheimer's disease (AD) has been reported. It inhibits acetylcholinesterase activity and displays antioxidant properties, offering a multi-target therapeutic strategy for AD treatment (Lecanu et al., 2010).

Drug Design and Molecular Interaction Studies

  • Drug Metabolism and Pharmacokinetics : Research into the oxidative metabolism of novel antidepressants has involved the study of compounds similar to 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate, providing insights into the metabolic pathways and enzyme involvement in drug metabolism (Hvenegaard et al., 2012).

  • Antihistamine Properties : The piperazine class of compounds, including cetirizine, has been studied for its selective H1 histamine receptor antagonist activity, effective in treating urticaria and allergic rhinitis (Arlette, 1991).

Properties

IUPAC Name

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.C2H2O4/c1-14-4-3-5-16(15(14)2)20-13-12-19-11-10-18-8-6-17-7-9-18;3-1(4)2(5)6/h3-5,17H,6-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJGQLPWWHVFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOCCN2CCNCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.